molecular formula C25H33NO2 B13806488 Acetic acid, diphenyl-, 2-(cyclohexylpropylamino)ethyl ester CAS No. 21505-34-0

Acetic acid, diphenyl-, 2-(cyclohexylpropylamino)ethyl ester

Cat. No.: B13806488
CAS No.: 21505-34-0
M. Wt: 379.5 g/mol
InChI Key: LNXXYKIYUVESET-UHFFFAOYSA-N
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Description

Acetic acid, diphenyl-, 2-(cyclohexylpropylamino)ethyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a diphenylacetic acid moiety esterified with a 2-(cyclohexylpropylamino)ethyl group. It is used in various scientific research applications due to its distinctive reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, diphenyl-, 2-(cyclohexylpropylamino)ethyl ester typically involves the esterification of diphenylacetic acid with 2-(cyclohexylpropylamino)ethanol. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, diphenyl-, 2-(cyclohexylpropylamino)ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amines.

Scientific Research Applications

Acetic acid, diphenyl-, 2-(cyclohexylpropylamino)ethyl ester is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, diphenyl-, 2-(cyclohexylpropylamino)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release diphenylacetic acid and 2-(cyclohexylpropylamino)ethanol, which may interact with enzymes or receptors in biological systems. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, diphenyl-, 2-(cyclohexylethylamino)ethyl ester
  • Diphenylacetic acid 2-[(3-cyclohexylpropyl)amino]ethyl ester

Comparison

Compared to similar compounds, acetic acid, diphenyl-, 2-(cyclohexylpropylamino)ethyl ester exhibits unique reactivity due to the presence of the cyclohexylpropylamino group. This structural feature enhances its ability to undergo specific chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

21505-34-0

Molecular Formula

C25H33NO2

Molecular Weight

379.5 g/mol

IUPAC Name

2-[cyclohexyl(propyl)amino]ethyl 2,2-diphenylacetate

InChI

InChI=1S/C25H33NO2/c1-2-18-26(23-16-10-5-11-17-23)19-20-28-25(27)24(21-12-6-3-7-13-21)22-14-8-4-9-15-22/h3-4,6-9,12-15,23-24H,2,5,10-11,16-20H2,1H3

InChI Key

LNXXYKIYUVESET-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCCCC3

Origin of Product

United States

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